molecular formula C22H24N4O3 B15118448 1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

Cat. No.: B15118448
M. Wt: 392.5 g/mol
InChI Key: XXEKFGGBGBZADQ-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a benzopyran moiety with an imidazopyridazine group, linked through a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran core, followed by the introduction of the imidazopyridazine group. Key steps may include:

    Cyclization reactions: to form the benzopyran ring.

    Nucleophilic substitution: to attach the imidazopyridazine moiety.

    Coupling reactions: to link the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate cellular signaling pathways.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-(methyl)piperidine: Lacks the imidazopyridazine group, resulting in different chemical properties.

    1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-(phenyl)piperidine: Contains a phenyl group instead of the imidazopyridazine moiety.

Uniqueness

1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is unique due to its combination of structural elements, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C22H24N4O3/c27-22(18-13-17-3-1-2-4-19(17)28-15-18)25-10-7-16(8-11-25)14-29-21-6-5-20-23-9-12-26(20)24-21/h1-6,9,12,16,18H,7-8,10-11,13-15H2

InChI Key

XXEKFGGBGBZADQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4CC5=CC=CC=C5OC4

Origin of Product

United States

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